molecular formula C8H6ClFO2 B6284862 2-chloro-4-fluoro-6-methylbenzoic acid CAS No. 1427391-98-7

2-chloro-4-fluoro-6-methylbenzoic acid

Cat. No.: B6284862
CAS No.: 1427391-98-7
M. Wt: 188.58 g/mol
InChI Key: YWBKKVASGGLEDV-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-6-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-6-methylbenzoic acid can be achieved through several methods. One common approach involves the halogenation of 4-fluoro-6-methylbenzoic acid. This process typically uses chlorine gas or a chlorinating agent under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. These reactions are carried out in reactors designed to handle the corrosive nature of halogen gases and the high temperatures required for the reaction. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-4-fluoro-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-6-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-fluoro-6-methylbenzoic acid
  • 2-chloro-6-methylbenzoic acid
  • 2-fluoro-6-methylbenzoic acid

Uniqueness

2-chloro-4-fluoro-6-methylbenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .

Properties

CAS No.

1427391-98-7

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

2-chloro-4-fluoro-6-methylbenzoic acid

InChI

InChI=1S/C8H6ClFO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

YWBKKVASGGLEDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)Cl)F

Purity

95

Origin of Product

United States

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